BMS-538305 HCl
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Overview
Description
BMS-538305 is a potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitor.
Scientific Research Applications
Hepatitis C Virus Treatment and Resistance Analysis
HCV NS5A Inhibitor
BMS-790052 is a highly potent inhibitor of the hepatitis C virus, specifically targeting the NS5A protein. It has shown rapid declines in viral load in clinical studies (Fridell et al., 2010).
Resistance Mechanisms
Research on BMS-790052 has helped understand resistance mechanisms in HCV. Different genotypes of HCV show varied resistance mutations, with some requiring multiple mutations for significant in vivo resistance (Fridell et al., 2010).
Dual Functions of NS5A
Studies have revealed that BMS-790052 impacts the cis-acting and trans-acting functions of NS5A in HCV RNA replication. This has advanced the understanding of how NS5A operates in HCV replication (Fridell et al., 2011).
Effect on Viral RNA Elimination
BMS-790052 is effective in clearing HCV replicon cells in a dose-dependent manner. This research has validated replicon elimination studies as a model for predicting clinical resistance (Chunfu Wang et al., 2012).
Insights into HCV NS5A Protein and Replication Complex
Inhibition Mechanism
The compound is a non-competitive, time-dependent inhibitor of the HCV NS5B polymerase, providing insights into its binding mechanism and resistance (Karen L. Rigat et al., 2014).
Impact of Baseline Polymorphisms
Baseline polymorphisms in HCV can influence the emergence of resistance to BMS-790052, shedding light on the importance of genetic variability in treatment outcomes (Jin‐Hua Sun et al., 2012).
Variants in HCV Genotype 4
The inhibitor has also been studied for its effect on HCV genotype 4, further broadening its potential use in treating different HCV genotypes (Chunfu Wang et al., 2011).
properties
CAS RN |
841302-51-0 |
---|---|
Product Name |
BMS-538305 HCl |
Molecular Formula |
C17H27ClN2O2 |
Molecular Weight |
326.865 |
IUPAC Name |
2-Azabicyclo[3.1.0]hexane, 2-[(2S)-amino(3-hydroxytricyclo[3.3.1.13,7]dec-1-yl)acetyl]-, monohydrochloride, (1S,5R)- |
InChI |
InChI=1S/C17H26N2O2.ClH/c18-14(15(20)19-2-1-12-4-13(12)19)16-5-10-3-11(6-16)8-17(21,7-10)9-16;/h10-14,21H,1-9,18H2;1H/t10?,11?,12-,13+,14-,16?,17?;/m1./s1 |
InChI Key |
LQQSFVABLOCZDJ-VKDPJJMISA-N |
SMILES |
O=C([C@H](C12CC(CC(C2)C3)CC3(O)C1)N)N4[C@]5(C[C@]5(CC4)[H])[H].[H]Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
BMS-538305; BMS 538305; BMS538305; BMS-538305 HCl; BMS-538305 hydrochloride; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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